2-(2,4-Di-tert-pentylphenoxy)butanoic acid

Description

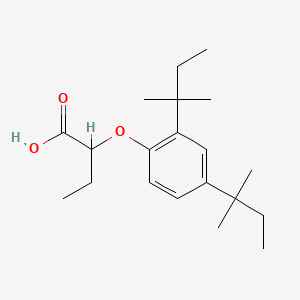

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-8-16(18(21)22)23-17-12-11-14(19(4,5)9-2)13-15(17)20(6,7)10-3/h11-13,16H,8-10H2,1-7H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCYXPLSQNMCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864396 | |

| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13403-01-5 | |

| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13403-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Established Synthetic Pathways to 2-(2,4-Di-tert-pentylphenoxy)butanoic acid

The principal and most established method for synthesizing this compound is through a Williamson ether synthesis. This widely utilized organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). wikipedia.org In this specific case, the synthesis involves the reaction of 2,4-di-tert-pentylphenol (B85779) with a derivative of butanoic acid.

Alkylation Reactions Involving 2,4-Di-tert-pentylphenol and Butanoic Acid Derivatives

The core of the synthesis is the nucleophilic substitution reaction between the sodium or potassium salt of 2,4-di-tert-pentylphenol (the phenoxide) and a halogenated butanoic acid derivative, typically ethyl 2-bromobutanoate or 2-bromobutyric acid itself. The phenoxide, acting as a potent nucleophile, attacks the electrophilic carbon atom of the butanoic acid derivative, displacing the halide and forming the ether linkage.

The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion performs a backside attack on the carbon atom bonded to the bromine atom. masterorganicchemistry.com The steric hindrance presented by the bulky di-tert-pentyl groups on the phenol (B47542) can pose a challenge to this reaction, potentially slowing the reaction rate and favoring elimination side reactions. scienceinfo.com

Reaction Conditions and Catalytic Systems for Ether Formation

To overcome the challenges associated with steric hindrance and to enhance reaction efficiency, specific conditions and catalytic systems are often employed. The reaction is typically conducted in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to deprotonate the phenol and form the more nucleophilic phenoxide in situ. byjus.com

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation and increase the nucleophilicity of the phenoxide ion. numberanalytics.com The reaction temperature is a critical parameter and is generally maintained between 50 and 100 °C to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting unwanted side reactions. scienceinfo.combyjus.com

To further optimize the synthesis, especially in a biphasic system (e.g., an aqueous base and an organic solvent), phase-transfer catalysis is a highly effective technique. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the halogenated butanoic acid derivative is dissolved. This increases the proximity of the reactants and significantly accelerates the rate of reaction. researchgate.netresearchgate.net

Precursor Chemistry and Synthesis

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors: 2,4-di-tert-pentylphenol and a halogenated butanoic acid.

Preparation of 2,4-Di-tert-pentylphenol

2,4-Di-tert-pentylphenol is commercially available but can also be synthesized in the laboratory. The primary method for its preparation is the Friedel-Crafts alkylation of phenol with isopentene (also known as isoamylene). This reaction is typically catalyzed by an acid. A related compound, 2,4-di-tert-butylphenol (B135424), is synthesized via the Friedel-Crafts alkylation of phenol with isobutylene, which can be generated in situ from the dehydration of tert-butyl alcohol. wikipedia.org

In some industrial processes, 2,4-di-tert-pentylphenol may also be obtained as a co-product in the synthesis of 4-tert-pentylphenol.

Synthesis of Halogenated Butanoic Acid Precursors, e.g., 2-Bromobutyric Acid

2-Bromobutyric acid is a key reagent in this synthesis and is commonly prepared through the Hell-Volhard-Zelinsky reaction. This well-established method involves the bromination of butyric acid in the presence of a catalytic amount of phosphorus tribromide (PBr(_3)). The reaction proceeds via the formation of an acyl bromide, which then undergoes alpha-bromination.

Optimization of Synthetic Routes

Optimizing the synthetic route for this compound focuses on maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts.

Key areas for optimization include:

Choice of Base and Solvent: The selection of a strong base and a suitable polar aprotic solvent is crucial for efficient phenoxide formation and subsequent nucleophilic attack. The table below outlines common choices.

Reaction Temperature: Careful control of the reaction temperature is necessary to balance the reaction rate with the potential for side reactions, such as elimination, which can be more prevalent at higher temperatures, especially with sterically hindered substrates.

Reactant Stoichiometry: Adjusting the molar ratio of the reactants can also influence the reaction outcome. Using a slight excess of the less expensive reagent can help to drive the reaction to completion.

Table 1: Common Reagents and Conditions for Williamson Ether Synthesis

| Parameter | Options | Rationale |

|---|---|---|

| Base | NaOH, KOH, NaH | Strong bases are required to deprotonate the sterically hindered phenol. |

| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents enhance the nucleophilicity of the phenoxide. |

| Catalyst | TBAB, other quaternary ammonium salts | Facilitates the reaction in biphasic systems, increasing reaction rates. |

| Temperature | 50 - 100 °C | Provides a balance between reaction rate and prevention of side reactions. |

By systematically investigating these parameters, a robust and efficient process for the synthesis of this compound can be developed. The careful application of established organic chemistry principles, such as the Williamson ether synthesis, coupled with modern optimization techniques like phase-transfer catalysis, allows for the effective production of this complex molecule.

Yield Enhancement Strategies

Maximizing the yield in the synthesis of this compound requires careful optimization of reaction parameters to favor the desired S(_N)2 pathway over competing side reactions.

Several strategies can be employed to enhance the yield:

Choice of Leaving Group: The reactivity of the alkylating agent is crucial. Alkyl halides with better leaving groups will react faster. Therefore, a 2-bromobutanoate ester is generally preferred over a 2-chlorobutanoate ester. The use of alkyl sulfonates, such as tosylates or mesylates, can also significantly improve the reaction rate and yield. numberanalytics.com

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for carrying out reactions between reactants in immiscible phases. In this synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkylating agent is dissolved. wikipedia.orgnumberanalytics.com This enhances the reaction rate and allows for the use of less expensive bases like NaOH or KOH. crdeepjournal.org

Microwave Irradiation: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve yields. numberanalytics.comorgchemres.org Microwave heating is rapid and uniform, which can help to overcome the activation energy barrier, especially in reactions involving sterically hindered substrates. sacredheart.edu

Optimization of Reaction Conditions: The choice of solvent and temperature plays a significant role. Polar aprotic solvents like DMF and DMSO are generally preferred as they solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic. wikipedia.orgfrancis-press.com The temperature should be carefully controlled to be high enough to promote the reaction but low enough to minimize elimination side reactions. wikipedia.org

| Strategy | Conditions | Plausible Yield (%) | Key Advantages |

|---|---|---|---|

| Conventional Heating | K₂CO₃, Acetone, Reflux | 40-50 | Simple setup |

| Strong Base | NaH, DMF, 80 °C | 60-70 | More complete phenoxide formation |

| Phase-Transfer Catalysis | 50% NaOH, Toluene, TBAB, 90 °C | 75-85 | Milder conditions, higher yield |

| Microwave Irradiation | K₂CO₃, DMF, 150 °C, 10 min | 80-90 | Drastically reduced reaction time |

Reduction of By-product Formation

The primary side reactions that can lower the yield of the desired product are elimination and C-alkylation.

Elimination Reactions: The phenoxide can act as a base, leading to the E2 elimination of the 2-halobutanoate ester to form but-2-enoate. This is more prevalent with secondary alkyl halides and at higher temperatures. wikipedia.orgyoutube.com To minimize this, the reaction temperature should be kept as low as possible while still allowing for a reasonable reaction rate. The use of a less sterically hindered base for the initial deprotonation can also be beneficial.

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). jk-sci.com While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions. The use of polar aprotic solvents generally favors O-alkylation.

| By-product | Contributing Factors | Mitigation Strategy | Expected Outcome |

|---|---|---|---|

| But-2-enoate (from elimination) | High temperature, strong sterically hindered base | Use of moderate temperature (60-80 °C), use of a less hindered base (e.g., K₂CO₃) | Increased ratio of substitution to elimination product |

| C-Alkylated Phenols | High temperature, use of certain solvents | Use of polar aprotic solvents (DMF, DMSO), moderate reaction temperature | Enhanced selectivity for O-alkylation |

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can help to reduce its environmental impact.

Solvent Selection and Minimization

The choice of solvent is a key consideration in green chemistry. researchgate.net Traditional solvents for Williamson ether synthesis, such as DMF and DMSO, are effective but have environmental and health concerns.

Alternative Solvents: Research into greener solvents has identified several potential replacements. These include ionic liquids and deep eutectic solvents, which can enhance reaction rates and are often recyclable. numberanalytics.com Water can also be used as a solvent, particularly in conjunction with phase-transfer catalysis, which aligns well with green chemistry principles. dntb.gov.ua

Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, for example, by adsorbing the reactants onto a solid support like potassium carbonate and using microwave irradiation. orgchemres.org This completely eliminates the need for a solvent.

| Solvent | Green Chemistry Consideration | Potential Impact on Reaction |

|---|---|---|

| DMF, DMSO | High boiling point, toxicity concerns | High yield, but difficult to remove and recycle |

| Toluene | Volatile organic compound (VOC) | Effective with PTC, but environmentally persistent |

| Water | Benign, non-toxic, inexpensive | Requires phase-transfer catalyst, can be highly effective |

| Ionic Liquids | Low volatility, recyclable | Can enhance reaction rates, but cost and toxicity need consideration |

| None (Solvent-free) | Ideal from a green chemistry perspective | Often requires microwave or other energy input |

Energy Efficiency in Synthetic Processes

Improving energy efficiency is another cornerstone of green chemistry.

Microwave-Assisted Synthesis: As mentioned earlier, microwave heating can significantly reduce reaction times from hours to minutes. sacredheart.edu This leads to a substantial reduction in energy consumption compared to conventional heating methods that require prolonged refluxing. chegg.com

Catalysis: The use of catalysts, such as phase-transfer catalysts or recyclable solid-supported catalysts, can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus saving energy. numberanalytics.comfrancis-press.com

| Heating Method | Typical Reaction Time | Relative Energy Consumption | Notes |

|---|---|---|---|

| Conventional Reflux | 6-24 hours | High | Continuous energy input required to maintain reflux |

| Microwave Irradiation | 5-20 minutes | Low | Rapid, targeted heating significantly reduces energy usage |

| Catalytic (lower temp) | Variable | Medium | Energy saved by operating at a lower temperature |

Structural and Spectroscopic Elucidation of 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the connectivity and spatial arrangement of the atoms.

Proton (¹H) NMR Assignments

Proton NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) are influenced by shielding and deshielding effects from adjacent functional groups. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the butanoic acid chain, and the protons of the two tert-pentyl groups.

The aromatic region is anticipated to display three signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton at the C3 position, being ortho to two bulky alkyl groups, would likely appear as a doublet. The proton at C5, situated between an alkyl group and the phenoxy substituent, would be expected to show a doublet of doublets, and the proton at C6, ortho to the phenoxy group, would appear as a doublet.

The butanoic acid moiety gives rise to a characteristic set of signals. The methine proton (CH) alpha to the ether oxygen and the carbonyl group is expected to be a triplet. The adjacent methylene (B1212753) protons (CH₂) would likely appear as a sextet due to coupling with both the methine and the terminal methyl protons. The terminal methyl group (CH₃) of the butanoic acid chain would present as a triplet.

The two tert-pentyl groups, while structurally similar, are in different chemical environments (ortho and para to the ether linkage) and may show slightly different chemical shifts. Each tert-pentyl group consists of two methyl groups, a methylene group, and a quaternary carbon. The six protons of the two equivalent methyl groups are expected to appear as a singlet, while the methylene protons would be a quartet, and the terminal methyl of the ethyl substituent would be a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-3 | 7.25 - 7.35 | d | ~2.5 |

| Aromatic H-5 | 7.05 - 7.15 | dd | ~8.5, 2.5 |

| Aromatic H-6 | 6.80 - 6.90 | d | ~8.5 |

| Butanoic CH | 4.60 - 4.70 | t | ~6.5 |

| Butanoic CH₂ | 1.90 - 2.05 | sextet | ~7.0 |

| Butanoic CH₃ | 0.95 - 1.05 | t | ~7.5 |

| para-tert-pentyl C(CH₃)₂ | 1.25 - 1.35 | s | - |

| para-tert-pentyl CH₂ | 1.60 - 1.70 | q | ~7.5 |

| para-tert-pentyl CH₂CH₃ | 0.65 - 0.75 | t | ~7.5 |

| ortho-tert-pentyl C(CH₃)₂ | 1.35 - 1.45 | s | - |

| ortho-tert-pentyl CH₂ | 1.70 - 1.80 | q | ~7.5 |

| ortho-tert-pentyl CH₂CH₃ | 0.70 - 0.80 | t | ~7.5 |

| Carboxylic Acid OH | 10.0 - 12.0 | br s | - |

Carbon-13 (¹³C) NMR Characterization

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The ¹³C NMR spectrum of this compound is expected to show 20 distinct signals, corresponding to the 20 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing in the 170-180 ppm region. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the oxygen and alkyl groups appearing at lower field. The aliphatic carbons of the butanoic acid and the tert-pentyl groups will appear in the upfield region of the spectrum. The quaternary carbons of the tert-pentyl groups are expected to be in the 35-45 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 174.0 - 176.0 |

| Aromatic C-1 (C-O) | 152.0 - 154.0 |

| Aromatic C-2 (C-Alkyl) | 138.0 - 140.0 |

| Aromatic C-3 | 125.0 - 127.0 |

| Aromatic C-4 (C-Alkyl) | 142.0 - 144.0 |

| Aromatic C-5 | 123.0 - 125.0 |

| Aromatic C-6 | 115.0 - 117.0 |

| Butanoic CH | 75.0 - 77.0 |

| Butanoic CH₂ | 25.0 - 27.0 |

| Butanoic CH₃ | 9.0 - 11.0 |

| para-tert-pentyl C(CH₃)₂ | 37.0 - 39.0 |

| para-tert-pentyl C(CH₃)₂ | 28.0 - 30.0 |

| para-tert-pentyl CH₂ | 36.0 - 38.0 |

| para-tert-pentyl CH₂CH₃ | 8.0 - 10.0 |

| ortho-tert-pentyl C(CH₃)₂ | 39.0 - 41.0 |

| ortho-tert-pentyl C(CH₃)₂ | 29.0 - 31.0 |

| ortho-tert-pentyl CH₂ | 35.0 - 37.0 |

| ortho-tert-pentyl CH₂CH₃ | 8.5 - 10.5 |

Two-Dimensional NMR Techniques for Structure Confirmation

Two-dimensional (2D) NMR techniques are essential for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be expected to show correlations between the aromatic protons on adjacent carbons (H-5 with H-6), and within the aliphatic chains, such as the methine proton of the butanoic acid with the adjacent methylene protons, and the methylene protons with the terminal methyl protons. It would also confirm the coupling within the ethyl fragments of the tert-pentyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for assigning the carbon signals based on the more easily assigned proton signals. For example, the aromatic proton signals would correlate with their respective aromatic carbon signals in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, the methine proton of the butanoic acid chain would be expected to show a correlation to the aromatic C-1 carbon through the ether linkage, as well as to the carbonyl carbon. Protons on the tert-pentyl groups would show correlations to the aromatic carbons they are attached to (C-2 and C-4).

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, which allows for the determination of the elemental composition of a molecule. The molecular formula of this compound is C₂₀H₃₂O₃. HRMS would be used to confirm this by comparing the experimentally measured accurate mass with the calculated theoretical mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₀H₃₃O₃⁺ | 321.2424 |

| [M+Na]⁺ | C₂₀H₃₂O₃Na⁺ | 343.2243 |

| [M-H]⁻ | C₂₀H₃₁O₃⁻ | 319.2278 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This provides detailed structural information by revealing how the molecule breaks apart.

The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several key pathways:

Cleavage of the ether bond: A primary fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage. This can lead to the formation of a di-tert-pentylphenol (B12647749) ion or a protonated butanoic acid fragment.

Loss of the butanoic acid moiety: The entire 2-phenoxybutanoic acid side chain could be lost, leading to a fragment corresponding to the protonated di-tert-pentylphenol.

Fragmentation of the butanoic acid chain: Loss of water (H₂O) or the carboxyl group (COOH) from the butanoic acid side chain are common fragmentation pathways for carboxylic acids.

Fragmentation of the tert-pentyl groups: The alkyl side chains can undergo fragmentation, typically through the loss of alkyl radicals. For a tert-pentyl group, the loss of an ethyl radical (C₂H₅) is a likely fragmentation.

Table 4: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 321.24 | 233.19 | C₄H₈O₂ | Ionized 2,4-di-tert-pentylphenol (B85779) |

| 321.24 | 265.22 | C₄H₈ | Loss of butene from a tert-pentyl group |

| 321.24 | 291.23 | C₂H₆ | Loss of ethane (B1197151) from a tert-pentyl group |

| 321.24 | 89.06 | C₁₄H₂₂O | Protonated butanoic acid |

| 233.19 | 205.16 | C₂H₄ | Loss of ethene from a tert-pentyl group of the phenol (B47542) fragment |

| 233.19 | 177.13 | C₄H₈ | Loss of butene from a tert-pentyl group of the phenol fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. echemi.com The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which includes a carboxylic acid, an ether linkage, an aromatic ring, and aliphatic chains.

The most distinct feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H bond stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comdocbrown.info This significant broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers. echemi.comorgchemboulder.com

Another prominent feature is the sharp and intense absorption from the carbonyl (C=O) group of the carboxylic acid, which is expected to be observed between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org The exact position of this peak can be influenced by factors such as dimerization. orgchemboulder.com The spectrum would also display C-O stretching vibrations. One C-O stretch from the carboxylic acid is typically found between 1320-1210 cm⁻¹, while the aryl-alkyl ether C-O stretch will also show a strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

The presence of the aromatic ring gives rise to C=C stretching vibrations within the ring, appearing in the 1600-1400 cm⁻¹ range. libretexts.org Aromatic C-H stretching is observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching from the tert-pentyl and butanoic groups occurs in the 3000-2850 cm⁻¹ region. libretexts.org

Table 1: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300–2500 | O–H stretch | Carboxylic Acid | Strong, Very Broad |

| 3100–3000 | C–H stretch | Aromatic | Medium |

| 3000–2850 | C–H stretch | Aliphatic (tert-pentyl, butanoic) | Strong |

| 1760–1690 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1600–1400 | C=C stretch | Aromatic Ring | Medium to Weak |

| 1320–1210 | C–O stretch | Carboxylic Acid / Ether | Strong |

| 1440–1395 | O–H bend | Carboxylic Acid | Medium |

Chromatographic Purity and Isomeric Purity Assessment

Chromatographic methods are essential for verifying the purity of this compound and for separating it from potential isomers or residual reactants.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds like this compound. nih.govnih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for such aromatic compounds. sielc.combme.hu

In this setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. epa.goveurl-pesticides.eu The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic or phosphoric acid to ensure the carboxylic acid remains protonated) and an organic solvent like acetonitrile (B52724) or methanol. epa.govcnrs.fr A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the separation of compounds with a range of polarities. epa.gov

Detection is typically achieved using an ultraviolet (UV) detector, as the phenyl group in the molecule absorbs UV light. cnrs.frnih.gov This method can effectively separate the main compound from impurities, including structural isomers. Positional isomers, which may arise during the alkylation of the phenol, can exhibit different retention times due to subtle differences in their polarity and interaction with the stationary phase. nacalai.com Columns that leverage π-π interactions can be particularly effective for separating aromatic isomers. nacalai.com

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18, e.g., 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile or Methanol | | Elution | Gradient elution, e.g., starting with 50% B, increasing to 95% B | | Flow Rate | 1.0 mL/min | | Temperature | 30°C | | Detector | UV-Vis Diode Array Detector (DAD) at ~275 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC is highly suitable for monitoring the purity of its starting materials and detecting any volatile intermediates or byproducts from its synthesis. koreascience.kr

A common synthesis route for this compound likely involves the reaction of 2,4-Di-tert-pentylphenol with a derivative of butanoic acid. Therefore, GC can be used to assess the purity of the 2,4-Di-tert-pentylphenol reactant. It can also detect residual solvents or other volatile side-products, such as those from the alkylation process. mdpi.combiomedpharmajournal.org

For the analysis of the final product or other non-volatile acidic intermediates, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. researchgate.net This is often achieved through a process like pyrolytic methylation. researchgate.net The resulting fatty acid methyl esters (FAMEs) can then be analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for identification and quantification. nih.govnih.gov

Table 3: Potential Volatile Intermediates and Byproducts Analyzed by GC

| Compound | Role/Origin | Analytical Method |

|---|---|---|

| 2,4-Di-tert-pentylphenol | Starting Material | Direct GC-MS analysis |

| 2-bromobutanoic acid ethyl ester | Reactant (example) | Direct GC-MS analysis |

| Toluene / Xylene | Reaction Solvent | Direct GC analysis (Headspace or liquid injection) |

| Isomeric alkylphenols | Synthesis Byproducts | Direct GC-MS analysis |

Advanced Analytical Methodologies for 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Quantitative Analysis Techniques

Quantitative analysis of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid is crucial for various applications, including pharmacokinetic studies and purity assessments. Mass spectrometry-based methods are particularly powerful for this purpose due to their high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the trace analysis of this compound in complex matrices. This technique offers excellent sensitivity and selectivity, enabling the detection and quantification of the compound at very low concentrations. The methodology typically involves optimizing both the chromatographic separation and the mass spectrometric detection parameters.

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) system is commonly employed for the separation of this compound from other components in a sample. A C18 column is a frequent choice, providing good retention and resolution for this relatively non-polar molecule. The mobile phase often consists of a mixture of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and may be acidified with formic acid to ensure the analyte is in its protonated form for better retention and ionization.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode, which is well-suited for carboxylic acids. For quantitative analysis, the tandem mass spectrometry (MS/MS) capability is utilized in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated molecule ([M-H]⁻) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process significantly enhances selectivity by minimizing interferences from matrix components. Predicted mass spectrometry data for the compound can guide the selection of precursor and product ions. uni.lu

Below is an interactive table summarizing typical LC-MS/MS parameters for the analysis of a similar carboxylic acid, which can be adapted for this compound.

| Parameter | Value |

| LC System | |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion ([M-H]⁻) | m/z 319.23 |

| Product Ion (Example) | To be determined experimentally |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Note: The specific product ion and collision energy for this compound would need to be determined through experimental infusion and fragmentation studies.

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for assessing the purity of this compound and identifying any volatile or semi-volatile impurities. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

Derivatization: A common derivatization approach for carboxylic acids is silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity and increases the volatility of the compound.

GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often used. The separated components then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectra provide characteristic fragmentation patterns that can be used to identify the parent compound and any impurities by comparison with spectral libraries or through interpretation.

The following table outlines representative GC-MS parameters for the purity profiling of a derivatized carboxylic acid.

| Parameter | Value |

| GC System | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 50-550 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Chiral Analysis and Stereoisomer Separation

This compound possesses a chiral center at the second carbon of the butanoic acid chain, meaning it can exist as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and the determination of enantiomeric purity are critical.

Chiral chromatography is the most widely used technique for the separation of enantiomers. sigmaaldrich.com This can be achieved using either high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP).

Chiral HPLC: For compounds like this compound, which belongs to the class of 2-aryloxycarboxylic acids, polysaccharide-based CSPs are often effective. researchgate.net Columns such as those derived from cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can provide the necessary stereospecific interactions to resolve the enantiomers. windows.net The separation can be performed in normal-phase, reversed-phase, or polar organic modes. The choice of mobile phase is crucial for achieving optimal resolution and is dependent on the specific CSP and the analyte. For instance, a normal-phase method might use a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Chiral GC: Similar to purity profiling by GC-MS, the analyte must be derivatized before chiral GC analysis. After derivatization, the enantiomers can be separated on a GC column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives.

The enantiomeric excess (% ee), a measure of enantiomeric purity, can be calculated from the peak areas of the two enantiomers in the chromatogram.

The table below provides an example of chiral HPLC conditions that could be used for the separation of 2-aryloxycarboxylic acid enantiomers.

| Parameter | Value |

| HPLC System | |

| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Optical rotation is a physical property of chiral substances that causes the plane of polarized light to rotate. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). A polarimeter is used to measure the observed rotation.

The specific rotation, [α], is a standardized measure and is calculated from the observed rotation. While chromatography is used to determine the ratio of enantiomers, polarimetry can be used to determine the identity of the predominant enantiomer (dextrorotatory (+) or levorotatory (-)) and to confirm the bulk enantiomeric purity of a sample. However, this technique is less sensitive than chiral chromatography for detecting small amounts of the other enantiomer.

The measurement of optical rotation for this compound would involve dissolving a known concentration of the purified enantiomer in a suitable solvent and measuring the rotation of plane-polarized light, typically at the sodium D-line (589 nm).

Computational Chemistry and Molecular Modeling of 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can provide insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.com It is a workhorse of modern computational chemistry for predicting a wide range of molecular properties. For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, DFT calculations could be employed to determine key electronic properties.

These calculations would involve selecting an appropriate functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations for the molecule. The resulting electron density would allow for the calculation of various electronic descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | - | Highest Occupied Molecular Orbital energy; relates to the molecule's ability to donate electrons. |

| LUMO Energy | - | Lowest Unoccupied Molecular Orbital energy; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Dipole Moment | - | A measure of the overall polarity of the molecule. |

| Mulliken Charges | - | Provides an estimation of the partial atomic charges on each atom in the molecule. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Geometry Optimization and Conformation Analysis

The three-dimensional structure of a molecule is crucial to its function and reactivity. Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, multiple low-energy conformations may exist.

A conformational analysis would be necessary to identify the various stable conformers and their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing a geometry optimization for each starting structure. The results of such an analysis would reveal the preferred spatial arrangement of the di-tert-pentylphenoxy group relative to the butanoic acid moiety.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time.

For this compound, an MD simulation would provide a detailed picture of its conformational landscape. By simulating the molecule in a relevant environment (e.g., in a solvent like water or chloroform), one could observe the transitions between different conformations and determine their relative populations. This information is critical for understanding how the molecule behaves in a real-world setting.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts have become a valuable tool in structural elucidation. nih.govdocbrown.info Using methods like DFT with the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to predict the ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts, when compared to experimental spectra, can help in the assignment of signals to specific atoms in the molecule.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value Range | Corresponding Functional Group |

| ¹H NMR Chemical Shift (ppm) | 0.5 - 1.5 | tert-pentyl methyl and methylene (B1212753) protons |

| 3.5 - 4.5 | Proton on the chiral carbon of the butanoic acid moiety | |

| 6.5 - 7.5 | Aromatic protons | |

| 10.0 - 12.0 | Carboxylic acid proton | |

| ¹³C NMR Chemical Shift (ppm) | 20 - 40 | tert-pentyl carbons |

| 110 - 130 | Aromatic carbons | |

| 170 - 180 | Carboxylic acid carbon | |

| IR Vibrational Frequency (cm⁻¹) | ~1700 | C=O stretch of the carboxylic acid |

| ~3000 | O-H stretch of the carboxylic acid | |

| 2850 - 3000 | C-H stretches of alkyl groups |

Note: These are generalized predictions and actual values would depend on the specific computational method and the molecular conformation.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies for different reaction pathways.

For this compound, computational methods could be used to study a variety of potential reactions, such as its esterification, decarboxylation, or reactions involving the aromatic ring. These studies would provide valuable insights into the reactivity of the molecule and the conditions required to carry out specific chemical transformations.

Chemical Reactivity and Transformation of 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is typically the most reactive site on the molecule, readily undergoing reactions common to this functional class, such as esterification and amide bond formation.

One of the most fundamental transformations of a carboxylic acid is its conversion to an ester. The Fischer-Speier esterification is a classic method for this process, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comquora.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent, and the water produced is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com For 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, this reaction can be carried out with various simple alcohols to produce the corresponding esters.

| Alcohol (Reactant) | Catalyst | Ester Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(2,4-di-tert-pentylphenoxy)butanoate |

| Ethanol | H₂SO₄ | Ethyl 2-(2,4-di-tert-pentylphenoxy)butanoate |

| tert-Butanol | DMAP or Calcined Hydrotalcite | tert-Butyl 2-(2,4-di-tert-pentylphenoxy)butanoate researchgate.net |

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. nih.govluxembourg-bio.com This transformation requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable and requires very high temperatures. luxembourg-bio.com Activation is typically achieved using coupling reagents.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and racemization. luxembourg-bio.com The carboxylic acid reacts with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.com A variety of uronium or phosphonium-based reagents, such as HATU or PyBOP, are also highly effective. luxembourg-bio.com

An alternative method involves converting the carboxylic acid to a more reactive acyl halide (e.g., an acyl chloride using thionyl chloride, SOCl₂) or an acyl fluoride, which then reacts smoothly with an amine to yield the desired amide. researchgate.net

| Amine | Coupling Reagent/Method | Base (if applicable) | Amide Product |

|---|---|---|---|

| Ammonia (NH₃) | EDC/HOBt | DIPEA | 2-(2,4-Di-tert-pentylphenoxy)butanamide |

| Aniline | DCC/DMAP | N/A | 2-(2,4-Di-tert-pentylphenoxy)-N-phenylbutanamide |

| Diethylamine | SOCl₂, then amine addition | Pyridine | N,N-Diethyl-2-(2,4-di-tert-pentylphenoxy)butanamide |

Reactions Involving the Phenoxy Ether Linkage

The phenoxy ether linkage (Ar-O-R) is generally a stable functional group. Cleavage of this bond typically requires harsh reaction conditions. Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave aryl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion (Br⁻ or I⁻) at the less sterically hindered carbon—in this case, the C2 of the butanoic acid moiety. This would yield 2,4-di-tert-pentylphenol (B85779) and 2-bromobutanoic acid.

Under certain harsh basic hydrolysis conditions, selective cleavage of an amide bond over a phenoxy ether bond has been observed, indicating the relative stability of the ether linkage. researchgate.net However, forcing conditions with strong bases at high temperatures could potentially lead to cleavage, though this is less common than acid-promoted cleavage.

Transformations of the Alkyl Side Chains

The two tert-pentyl groups on the aromatic ring are sterically bulky and composed of saturated alkyl chains. These groups are generally unreactive under many conditions. Their primary role is often steric, influencing the reactivity of the aromatic ring and providing lipophilicity to the molecule.

However, under free-radical conditions, such as exposure to strong oxidizing agents or high-energy radiation, C-H bonds within the alkyl groups could potentially undergo abstraction. The oxidation of structurally similar 2,4-di-tert-butylphenol (B135424) with peroxy radicals is known to produce a variety of coupled products, suggesting that the phenoxy radical can be formed. researchgate.net While the tertiary C-H bonds are less reactive than benzylic protons, forceful oxidative conditions could lead to complex degradation pathways. For practical synthetic purposes, these alkyl side chains are considered robust and non-reactive.

Stereoselective Reactions at the Chiral Center (C2 of butanoic acid)

The C2 carbon of the butanoic acid moiety in this compound is a stereocenter. Reactions that involve this center must consider the potential stereochemical outcomes. The proton on this carbon is acidic due to its alpha position relative to the carbonyl group.

Deprotonation with a strong base (e.g., lithium diisopropylamide, LDA) would generate a carboxylate enolate. This enolate is a nucleophile and could react with various electrophiles (e.g., alkyl halides). However, if the starting material is enantiomerically pure, this deprotonation and any subsequent reaction can lead to racemization unless conducted under strict stereocontrolling conditions.

Achieving stereoselectivity in reactions at this center would require advanced asymmetric synthesis techniques. For instance, if one were to synthesize a specific stereoisomer, an asymmetric catalytic hydrogenation of an unsaturated precursor could be employed. google.com Alternatively, methods involving chiral auxiliaries attached to the carboxylic acid could direct the approach of an electrophile to the enolate from a specific face, thereby controlling the formation of a new stereocenter or preserving the existing one. Such strategies are crucial in modern organic synthesis for producing enantiomerically pure compounds. documentsdelivered.com

Design and Synthesis of Derivatives and Analogs of 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Positional Isomers, e.g., 4-(2,4-Di-tert-pentylphenoxy)butanoic acid

The arrangement of substituents on a molecule can profoundly influence its physicochemical properties and biological activity. In the context of 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, positional isomers represent a fundamental class of derivatives. The most straightforward of these is 4-(2,4-Di-tert-pentylphenoxy)butanoic acid.

The synthesis of such positional isomers can be conceptually approached through the Williamson ether synthesis. This classic organic reaction involves the reaction of a phenoxide with an organohalide. To generate 4-(2,4-Di-tert-pentylphenoxy)butanoic acid, one would start with 2,4-di-tert-pentylphenol (B85779). This phenol (B47542) is first deprotonated with a suitable base, such as sodium hydride, to form the corresponding sodium phenoxide. This nucleophilic phenoxide is then reacted with an appropriate four-carbon electrophile, such as ethyl 4-bromobutanoate. The subsequent hydrolysis of the resulting ester under basic or acidic conditions would yield the desired 4-(2,4-di-tert-pentylphenoxy)butanoic acid.

While the 4-position isomer is a primary example, the synthesis of other positional isomers, such as the 3-substituted analog, would follow a similar synthetic logic, employing a halo-butanoate with the bromine at the 3-position. The viability and yield of these reactions would be subject to steric hindrance and the specific reaction conditions employed.

Table 1: Comparison of Positional Isomers

| Compound Name | Position of Butanoic Acid Moiety | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 2 | C20H32O3 | 320.47 |

| 4-(2,4-Di-tert-pentylphenoxy)butanoic acid | 4 | C20H32O3 | 320.47 |

This table is generated based on known chemical structures and may not reflect experimentally determined values.

Homologs and Analogs with Modified Alkyl Chains

The modification of the alkyl chains on the phenoxy ring of this compound gives rise to a series of homologs and analogs. These modifications can involve altering the length or branching of the tert-pentyl groups. For instance, replacing the tert-pentyl groups with tert-butyl groups would yield 2-(2,4-di-tert-butylphenoxy)butanoic acid.

The synthesis of these analogs would necessitate starting with the appropriately substituted phenol. For example, the synthesis of the di-tert-butyl analog would begin with 2,4-di-tert-butylphenol (B135424). The subsequent Williamson ether synthesis with an ethyl 2-bromobutanoate followed by ester hydrolysis would provide the desired product. The physical and chemical properties of these homologs are expected to vary based on the size and lipophilicity of the alkyl substituents.

Substituted Phenoxy-containing Analogs

Introducing further substituents onto the phenoxy ring opens up a vast chemical space for novel analogs. Functional groups such as halogens, nitro groups, or methoxy (B1213986) groups could be incorporated to modulate the electronic properties of the aromatic ring.

The synthetic approach to these analogs would depend on the availability of the corresponding substituted 2,4-di-tert-pentylphenols. For example, to synthesize a chloro-substituted analog, one would require a chlorinated 2,4-di-tert-pentylphenol as the starting material. The subsequent etherification and hydrolysis steps would proceed as previously described. The nature and position of these substituents would be expected to significantly impact the chemical reactivity and potential applications of the resulting butanoic acid derivatives.

Synthesis and Characterization of Novel Derivatives

The synthesis of any novel derivative of this compound would require rigorous characterization to confirm its chemical structure and purity. Standard analytical techniques would be employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to elucidate the connectivity of atoms. The proton NMR would show characteristic signals for the aromatic protons, the protons of the butanoic acid chain, and the protons of the tert-pentyl groups. The carbon NMR would provide information on the number and chemical environment of all carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid, while a sharp peak around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the synthesized compound and to gain insights into its fragmentation pattern, further confirming the structure.

Table 2: Key Spectroscopic Data for Characterization

| Analytical Technique | Expected Key Features for a Novel Derivative |

| ¹H NMR | Signals corresponding to aromatic, aliphatic chain, and substituent protons with appropriate chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid and aromatic carbons. |

| IR Spectroscopy | Characteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), and C-O (ether) functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

This table provides a general guide for the characterization of novel derivatives and specific values would vary depending on the exact structure.

Applications of 2 2,4 Di Tert Pentylphenoxy Butanoic Acid in Chemical and Material Sciences

Role as a Chemical Intermediate in Organic Synthesis

As a butanoic acid derivative, 2-(2,4-Di-tert-pentylphenoxy)butanoic acid serves as a valuable intermediate or building block in organic synthesis. The structure combines a sterically hindered phenol (B47542), a common motif in stabilization chemistry, with a carboxylic acid handle that allows for a variety of subsequent chemical transformations.

The carboxylic acid group can readily undergo reactions such as esterification, amidation, and reduction to an alcohol, or be converted into an acid chloride. These transformations allow for the incorporation of the bulky 2,4-di-tert-pentylphenoxy group into larger, more complex molecules. Butanoic acid derivatives, in general, are of significant interest in medicinal chemistry and pharmacology for their diverse biological activities. ontosight.ai The synthesis of complex compounds in these fields often involves multi-step reaction sequences where functionalized intermediates play a crucial role. ontosight.ai

The parent phenol, 2,4-Di-tert-pentylphenol (B85779), is itself a key precursor in the synthesis of high-value chemicals, including antioxidants and UV absorbers. nbinno.com By functionalizing this phenol with a butanoic acid chain, a new intermediate is created, paving the way for the synthesis of novel derivatives with potentially tailored properties for applications in pharmaceuticals or agricultural chemicals. ontosight.ainbinno.com

| Reaction Type | Reactant | Product Class | Potential Application Area |

|---|---|---|---|

| Esterification | Alcohol | Esters | Plasticizers, Herbicides, Fragrance Compounds |

| Amidation | Amine | Amides | Pharmaceuticals, Agrochemicals |

| Reduction | Reducing Agent (e.g., LiAlH4) | Alcohols | Synthesis of specialty polymers and surfactants |

| Halogenation (Acid Chloride Formation) | Thionyl Chloride (SOCl2) | Acid Chlorides | Highly reactive intermediates for further synthesis |

Applications in Specialty Chemical Formulations

The dual chemical nature of this compound allows for its use in various specialty chemical formulations. Its bulky, lipophilic phenol portion suggests utility in non-aqueous systems, while the carboxylic acid group provides a site for modification to tune solubility and reactivity.

In the field of agricultural chemistry, phenoxy herbicides are typically formulated as acids, salts, or esters. nufarm.com The type of formulation significantly affects the product's physicochemical properties, method of application, and its ability to penetrate the plant. encyclopedia.pub For example, ester formulations are generally less soluble in water and more resistant to being washed from leaves by rain, while salt formulations are water-soluble. nufarm.comencyclopedia.pub The butanoic acid structure of this compound allows it to be formulated in these different ways to optimize its performance as an active ingredient in herbicidal mixtures.

In the polymer industry, antioxidant additives are blended into plastic formulations to prevent degradation. eupegypt.com The efficacy of these additives can depend on their compatibility with the polymer matrix. The butanoic acid chain on the 2-(2,4-di-tert-pentylphenoxy) structure can be esterified with various alcohols to create derivatives with tailored solubility and compatibility profiles for specific polymers.

| Formulation Type | Key Property | Application Relevance |

|---|---|---|

| Acid Form | Active form, moderate solubility | Direct use or for conversion to other forms encyclopedia.pub |

| Salt Form (e.g., amine salts) | High water solubility | Aqueous spray applications nufarm.com |

| Ester Form | Low water solubility, oil soluble | Emulsion formulations, rain resistance nufarm.comencyclopedia.pub |

Contribution to Polymer and Material Additives

The structural hallmark of this compound is its sterically hindered phenolic group. This feature is central to its function as a primary antioxidant, a class of additives essential for protecting polymeric materials from oxidative degradation. specialchem.com Polymers are susceptible to oxidation at all stages of their life cycle, from manufacturing and processing to end-use, which can lead to discoloration, embrittlement, and a loss of mechanical properties. eupegypt.comspecialchem.com

Antioxidants interrupt this degradation process. specialchem.com Sterically hindered phenols, like the 2,4-di-tert-pentylphenol moiety, function as "radical scavengers." specialchem.com The mechanism involves the phenolic hydroxyl group donating a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key intermediates in the polymer oxidation chain reaction. This donation neutralizes the peroxy radical and terminates the degradation cycle.

The resulting phenoxy radical is stabilized by two key features:

Resonance: The unpaired electron can be delocalized over the aromatic ring. partinchem.com

Steric Hindrance: The bulky tert-pentyl groups at the 2 and 4 positions physically obstruct the radical, making it very stable and unreactive. vurup.sk This steric shielding is crucial as it prevents the phenoxy radical from initiating new degradation chains by attacking the polymer itself. partinchem.comvurup.sk

These stabilized phenoxy radicals can then combine with other radicals to form non-radical, stable products. vurup.sk Because of this mechanism, hindered phenolic antioxidants are highly effective at protecting polymers like polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and polyvinyl chloride (PVC) during high-temperature processing and for long-term thermal stability. partinchem.comspecialchem.com For enhanced performance, they are often used in synergistic blends with secondary antioxidants, such as phosphites, which decompose hydroperoxides into non-radical products. specialchem.comnih.gov

| Feature | Function | Reference |

|---|---|---|

| Phenolic -OH Group | Donates a hydrogen atom to neutralize peroxy radicals. | partinchem.com |

| Bulky tert-pentyl Groups | Provide steric hindrance to stabilize the resulting phenoxy radical. | specialchem.comvurup.sk |

| Butanoic Acid Side Chain | Allows for modification (e.g., esterification) to improve compatibility with polymer matrix. | ontosight.ai |

Role in Agricultural Chemistry as a Chemical Agent for Weed Management

In agricultural chemistry, this compound belongs to the broader class of phenoxy carboxylic acids, which have long been used as selective herbicides for controlling broadleaf weeds in various crops and turf. encyclopedia.pubcambridge.org The chemical and physical properties of these compounds, rather than their specific biological mode of action, are critical to their function as effective weed management agents.

The herbicidal utility of a chemical agent depends on its successful delivery to the target plant. Phenoxy herbicides can be formulated as the parent acid, or more commonly, as salts or esters to optimize their application. nufarm.comencyclopedia.pub The choice of formulation dictates the chemical's behavior during and after application:

Ester formulations are characterized by low water solubility and are typically applied as emulsions. This property makes them more resistant to being washed off by rain and enhances their ability to penetrate the waxy cuticle of plant leaves. nufarm.com

Salt formulations (e.g., amine salts) are water-soluble and are applied as aqueous solutions. nufarm.com

Once applied, the chemical agent exerts phytotoxic effects on susceptible plants. Studies on structurally related phenolic compounds, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), demonstrate the types of physical damage these chemicals can cause. Observed phytotoxic effects include lamina wilting, necrosis (the premature death of plant cells and tissues), and abnormal development, such as the formation of significantly shorter root hairs. ukm.my These symptoms are the physical manifestation of chemical interference with the plant's vital processes, leading to the management of the weed population.

| Property | Description | Relevance to Weed Management |

|---|---|---|

| Chemical Class | Phenoxy carboxylic acid. | Known class of selective herbicides for broadleaf weeds. cambridge.org |

| Formulation Versatility | Can be formulated as an acid, salt, or ester. | Allows for optimization of solubility, application method, and plant uptake. nufarm.comencyclopedia.pub |

| Phytotoxic Effects | Induces physical damage such as wilting and necrosis in target plants. | Leads to the death of unwanted weeds. ukm.my |

Future Research Directions for 2 2,4 Di Tert Pentylphenoxy Butanoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The future development of applications for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid hinges on the availability of efficient and environmentally benign synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, and multiple purification steps. Future research should prioritize the development of greener and more sustainable synthetic routes.

One promising avenue is the exploration of mechanochemistry , which involves conducting reactions in the solid state with minimal or no solvent. researchgate.netisca.menih.gov This technique has been successfully applied to a variety of organic transformations and could offer a high-yield, low-waste route to the target molecule. isca.me Investigating the mechanochemical synthesis of this compound from 2,4-di-tert-pentylphenol (B85779) and a suitable four-carbon synthon could significantly reduce the environmental impact of its production.

Another area of focus should be the implementation of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. A continuous flow process for the etherification of 2,4-di-tert-pentylphenol followed by subsequent reactions to introduce the butanoic acid moiety could enable a more streamlined and scalable synthesis.

Furthermore, the principles of green chemistry should be integrated into all synthetic considerations. This includes the use of renewable starting materials, atom-economical reactions, and catalysts that can be easily recovered and reused. Research into catalytic systems, such as phase-transfer catalysts or recyclable solid acid catalysts, for the key bond-forming reactions would be highly beneficial.

Exploration of Novel Chemical Transformations

The reactivity of this compound remains largely unexplored. Its structure, featuring a carboxylic acid, an ether linkage, and a sterically hindered aromatic ring, offers multiple sites for chemical modification. Future research should aim to systematically investigate the reactivity of this compound to generate a library of derivatives with potentially novel properties.

A key area of interest is the use of modern synthetic techniques such as photocatalysis and electrochemistry . These methods can enable transformations that are difficult to achieve through traditional thermal methods. mdpi.comcardiff.ac.uk For instance, photocatalytic C-H activation could be explored to functionalize the aromatic ring or the aliphatic chain. Similarly, electrochemical methods could be employed for selective oxidations or reductions of the molecule. nih.govnih.gov

The carboxylic acid group serves as a versatile handle for a wide range of transformations. Beyond standard esterification and amidation reactions, future work could explore its use in multicomponent reactions or as a directing group for remote C-H functionalization of the aromatic ring. The bulky tert-pentyl groups are expected to exert significant steric influence on these reactions, potentially leading to unusual regioselectivity.

Derivatization of the butanoic acid chain could also lead to new compounds with interesting properties. For example, introduction of additional functional groups or chiral centers could be explored. The synthesis of polymers incorporating the this compound moiety as a monomer is another intriguing possibility.

Advanced Characterization of Solid-State Forms and Polymorphism

The solid-state properties of a chemical compound are critical for its application, influencing factors such as solubility, stability, and bioavailability. For this compound, a comprehensive understanding of its solid-state behavior is currently lacking. Future research should focus on a thorough investigation of its crystallography and potential polymorphism.

A systematic polymorph screen is a crucial first step. nyu.eduwardresearchlab.commdpi.comresearchgate.net This would involve crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate) to identify all accessible crystalline forms. Techniques such as melt crystallization could also be employed to uncover unique polymorphs. nyu.eduwardresearchlab.com Each identified polymorph should be thoroughly characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

For promising polymorphs, single-crystal X-ray diffraction studies should be conducted to determine their precise three-dimensional structures. uhu-ciqso.esmdpi.comresearchgate.netrsc.orgcarleton.edu This would provide valuable information on molecular conformation, intermolecular interactions (such as hydrogen bonding and van der Waals forces), and crystal packing. Understanding these structural details is essential for explaining the differences in physical properties between polymorphs. rsc.org

Integration into Complex Chemical Systems and Formulations

The unique combination of a hydrophilic carboxylic acid group and a bulky, hydrophobic di-tert-pentylphenoxy moiety suggests that this compound could be a valuable component in various complex chemical systems and formulations. Future research should explore its potential in areas such as materials science and drug delivery.

Given its amphiphilic nature, this compound could act as a stabilizer or functional component in nanoemulsions and liposomes . researchgate.netmdpi.comnih.govnih.gov The hydrophobic part of the molecule would be expected to reside within the oil phase or lipid bilayer, while the carboxylic acid group would be oriented towards the aqueous phase. Investigating its ability to encapsulate and deliver other hydrophobic molecules would be a promising research direction. nih.gov

Furthermore, the incorporation of this molecule into polymer backbones or as a pendant group could impart unique properties to the resulting materials. For example, the bulky hydrophobic groups could enhance the thermal stability or modify the surface properties of polymers. Exploring the use of this compound as a monomer in polymerization reactions is a worthwhile avenue for future investigation.

Deeper Computational Insight into Structure-Reactivity Relationships

Computational chemistry offers a powerful toolkit for understanding the relationship between molecular structure and reactivity. For this compound, computational studies can provide valuable insights that can guide future experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of the molecule. ustc.edu.cnresearchgate.netresearchgate.netmdpi.com For instance, DFT can be used to model the transition states of potential chemical transformations, providing a theoretical basis for understanding reaction outcomes. ustc.edu.cnmdpi.com It can also be used to calculate properties such as bond dissociation energies, which can help to predict the reactivity of different parts of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound and its derivatives with their biological or chemical activities. mdpi.combohrium.commdpi.comnih.govnih.gov By developing QSAR models, it may be possible to predict the activity of new derivatives before they are synthesized, thus accelerating the discovery of compounds with desired properties.

Molecular dynamics simulations can be used to study the behavior of this compound in different environments, such as in solution or within a lipid bilayer. These simulations can provide insights into its interactions with other molecules and its conformational dynamics, which are important for understanding its function in complex systems.

By combining computational and experimental approaches, a deeper understanding of the structure-reactivity relationships of this compound can be achieved, paving the way for its rational design and application in a wide range of scientific and technological fields.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2,4-Di-tert-pentylphenoxy)butanoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 2,4-di-tert-pentylphenol and a halogenated butanoic acid derivative (e.g., 4-bromobutanoic acid). Key steps include:

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .